molecular formula C10H10N2O2S B3036573 5-(3-Aminobenzyl)thiazolidine-2,4-dione CAS No. 365250-55-1

5-(3-Aminobenzyl)thiazolidine-2,4-dione

Cat. No.: B3036573
CAS No.: 365250-55-1
M. Wt: 222.27 g/mol
InChI Key: WFKLCAMMJLTHON-UHFFFAOYSA-N
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Description

5-(3-Aminobenzyl)thiazolidine-2,4-dione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazolidine-2,4-dione family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the thiazolidine ring, along with the aminobenzyl group, contributes to its unique chemical properties and potential therapeutic benefits.

Mechanism of Action

Target of Action

The primary targets of 5-(3-Aminobenzyl)thiazolidine-2,4-dione, a thiazolidin-2,4-dione (TZD) analogue, are the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) and cytoplasmic Mur ligases . PPAR-γ is a nuclear receptor that plays a crucial role in regulating lipid metabolism and glucose homeostasis . Cytoplasmic Mur ligases are essential enzymes involved in the biosynthesis of bacterial cell walls .

Mode of Action

This compound interacts with its targets in the following ways:

Biochemical Pathways

The activation of PPAR-γ by this compound leads to changes in several biochemical pathways. It increases the synthesis of certain proteins involved in fat and glucose metabolism, which reduces levels of certain types of lipids and circulating free fatty acids . This results in cells becoming more dependent on the oxidation of carbohydrates, specifically glucose, to yield energy for other cellular processes .

Pharmacokinetics

These compounds are known for their selectivity, purity, and product yield, which can impact their bioavailability .

Result of Action

The activation of PPAR-γ by this compound leads to improved insulin resistance, making it a potential agent for the treatment of type 2 diabetes . Its inhibition of cytoplasmic Mur ligases gives it antimicrobial properties . Additionally, it has antioxidant action by scavenging reactive oxygen species (ROS) .

Biochemical Analysis

Biochemical Properties

5-(3-Aminobenzyl)thiazolidine-2,4-dione plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the primary interactions is with the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism . By binding to PPAR-γ, this compound can modulate the transcription of genes that control insulin sensitivity and inflammation. Additionally, this compound has been shown to inhibit the activity of enzymes such as dipeptidyl peptidase-4 (DPP-4) and protein tyrosine phosphatase 1B (PTP-1B), which are involved in glucose homeostasis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In adipocytes, this compound enhances insulin sensitivity by promoting the differentiation of preadipocytes into mature adipocytes and increasing the expression of glucose transporter type 4 (GLUT4) . In hepatocytes, this compound reduces gluconeogenesis and enhances glycogen synthesis, thereby lowering blood glucose levels . Furthermore, this compound has been shown to exert anti-inflammatory effects in macrophages by inhibiting the production of pro-inflammatory cytokines . These cellular effects highlight the potential of this compound as a therapeutic agent for metabolic disorders.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The binding of this compound to PPAR-γ induces a conformational change in the receptor, facilitating the recruitment of coactivators and the subsequent activation of target gene transcription . This activation leads to increased expression of genes involved in glucose uptake, lipid metabolism, and anti-inflammatory responses. Additionally, this compound inhibits DPP-4 and PTP-1B by binding to their active sites, thereby preventing the degradation of incretin hormones and enhancing insulin signaling . These molecular interactions underscore the multifaceted role of this compound in regulating metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity may decrease upon prolonged exposure to light and heat . In in vitro studies, the initial effects of this compound on cellular function are typically observed within hours of treatment, with sustained effects lasting for several days . In in vivo studies, long-term administration of this compound has been shown to improve insulin sensitivity and reduce inflammation without significant adverse effects . These temporal effects highlight the potential of this compound for chronic therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound effectively improves glucose tolerance and insulin sensitivity without causing hypoglycemia . At high doses, this compound may induce adverse effects such as weight gain, fluid retention, and hepatotoxicity . These findings suggest that careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with PPAR-γ . By activating PPAR-γ, this compound enhances the expression of genes involved in fatty acid oxidation, adipogenesis, and glucose uptake . Additionally, this compound modulates the activity of key enzymes in glucose metabolism, such as DPP-4 and PTP-1B, thereby improving insulin signaling and reducing blood glucose levels . These metabolic effects contribute to the overall therapeutic potential of this compound in managing metabolic disorders.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . This compound is readily absorbed and distributed to various tissues, including adipose tissue, liver, and muscle . Within cells, this compound is transported to the nucleus, where it interacts with PPAR-γ to exert its effects on gene expression . The efficient transport and distribution of this compound are critical for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it binds to PPAR-γ and modulates gene transcription . This localization is facilitated by the presence of nuclear localization signals and post-translational modifications that direct the compound to the nucleus . Additionally, this compound may also localize to other subcellular compartments, such as the cytoplasm and mitochondria, where it can influence cellular metabolism and signaling pathways . The precise subcellular localization of this compound is essential for its biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminobenzyl)thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with 3-aminobenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, the use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminobenzyl)thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Aminobenzyl)thiazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its hypoglycemic activity and potential use in treating diabetes by improving insulin resistance through PPAR-γ receptor activation.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Aminobenzyl)thiazolidine-2,4-dione stands out due to the presence of the aminobenzyl group, which enhances its biological activity and potential therapeutic applications. This structural modification allows for more targeted interactions with molecular receptors and enzymes, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-[(3-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c11-7-3-1-2-6(4-7)5-8-9(13)12-10(14)15-8/h1-4,8H,5,11H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKLCAMMJLTHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CC2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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